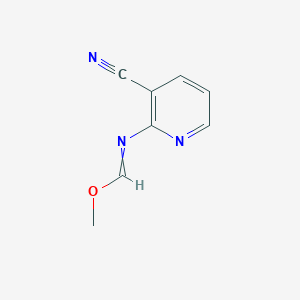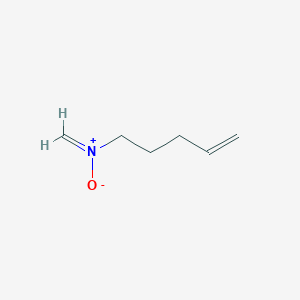![molecular formula C12H25ClN4 B14300543 1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride CAS No. 113613-99-3](/img/structure/B14300543.png)
1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
The synthesis of 1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride typically involves the reaction of piperazine with an appropriate alkylating agent. The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and processes, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride can be compared with other similar compounds, such as:
2-(piperazin-1-yl)ethan-1-ol: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride: This compound has a different core structure but shares some functional similarities.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a similar piperazine moiety but different substituents, resulting in unique properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that make it suitable for a wide range of applications.
Properties
CAS No. |
113613-99-3 |
|---|---|
Molecular Formula |
C12H25ClN4 |
Molecular Weight |
260.81 g/mol |
IUPAC Name |
1-ethenyl-1-(2-piperazin-1-ylethyl)piperazin-1-ium;chloride |
InChI |
InChI=1S/C12H25N4.ClH/c1-2-16(10-5-14-6-11-16)12-9-15-7-3-13-4-8-15;/h2,13-14H,1,3-12H2;1H/q+1;/p-1 |
InChI Key |
FEVSCJVTDUODFS-UHFFFAOYSA-M |
Canonical SMILES |
C=C[N+]1(CCNCC1)CCN2CCNCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)

![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)





![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)


![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
